molecular formula C9H9BrFNO B1444823 2-Bromo-N-(2-fluorobenzyl)acetamide CAS No. 1071969-91-9

2-Bromo-N-(2-fluorobenzyl)acetamide

Cat. No. B1444823
CAS RN: 1071969-91-9
M. Wt: 246.08 g/mol
InChI Key: QGWBPABIOGNBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-N-(2-fluorobenzyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO . It belongs to the class of amides and has a molecular weight of 261.072 g/mol. The compound exhibits a broad range of biological and chemical properties that make it an important molecule for research purposes.


Synthesis Analysis

The synthesis of “2-Bromo-N-(2-fluorobenzyl)acetamide” involves a high-yield nucleophilic heteroaromatic ortho-radiofluorination as the fluorine-18 incorporation-step . This is followed by rapid and quantitative TFA-removal of the N-Boc-protective group and condensation with 2-bromoacetyl bromide .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(2-fluorobenzyl)acetamide” is available in various databases such as PubChem and ChemSpider . It’s important to note that the structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-N-(2-fluorobenzyl)acetamide” include a molecular weight of 261.072 g/mol. More detailed properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in databases like ChemSpider .

Scientific Research Applications

Antiviral Activity

The indole scaffold, which is structurally similar to 2-Bromo-N-(2-fluorobenzyl)acetamide , has been found to possess significant antiviral properties. Derivatives of indole have shown inhibitory activity against influenza A and other viruses . By extension, 2-Bromo-N-(2-fluorobenzyl)acetamide could be synthesized into derivatives that target specific viral mechanisms, potentially offering a new avenue for antiviral drug development.

Anti-inflammatory Applications

Indole derivatives are known for their anti-inflammatory effects. The modification of the indole structure, as seen in 2-Bromo-N-(2-fluorobenzyl)acetamide , can lead to the development of new anti-inflammatory agents. These compounds could be tested for their efficacy in reducing inflammation in various disease models .

Anticancer Research

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity2-Bromo-N-(2-fluorobenzyl)acetamide could serve as a precursor for the synthesis of novel indole derivatives with potential applications in cancer therapy, targeting various pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds containing the indole ring have displayed antimicrobial activity. As a result, 2-Bromo-N-(2-fluorobenzyl)acetamide could be utilized in the synthesis of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Neuropharmacological Potential

The N-benzyl substitution, as found in 2-Bromo-N-(2-fluorobenzyl)acetamide , has been associated with increased binding affinity to certain receptors in the brain. This suggests potential applications in the development of drugs targeting neurological disorders or conditions related to neurotransmitter dysregulation .

Chemical Synthesis and Drug Design

The benzylic position in 2-Bromo-N-(2-fluorobenzyl)acetamide is a reactive site that can undergo various chemical reactions, such as nucleophilic substitution or oxidation. This reactivity can be harnessed in the design and synthesis of new pharmaceutical compounds .

Agricultural Chemistry

Indole derivatives, including those structurally related to 2-Bromo-N-(2-fluorobenzyl)acetamide , have been used in the development of plant hormones and growth regulators. Research in this field could lead to the creation of new compounds that enhance crop yield and stress resistance .

Future Directions

“2-Bromo-N-(2-fluorobenzyl)acetamide” has been used in the design and development of oligonucleotide-based radiopharmaceuticals for PET . It’s a valuable alternative to the already reported N-(4-[(18)F]fluorobenzyl)-2-bromoacetamide . Future research may continue to explore its potential in this area.

properties

IUPAC Name

2-bromo-N-[(2-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWBPABIOGNBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-fluorobenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(2-fluorobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(2-fluorobenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(2-fluorobenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(2-fluorobenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(2-fluorobenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(2-fluorobenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.